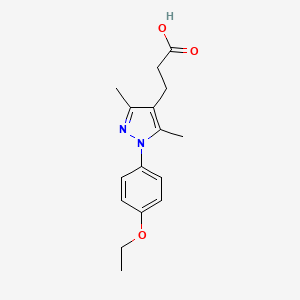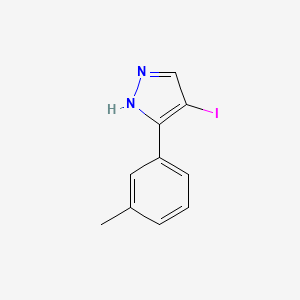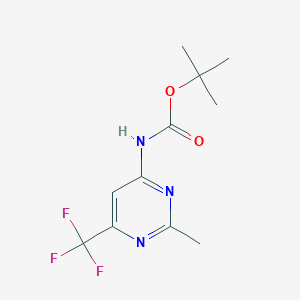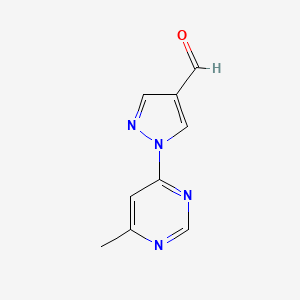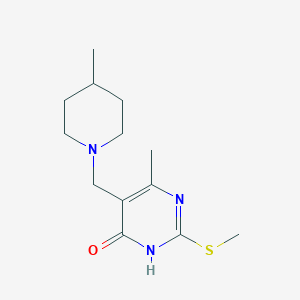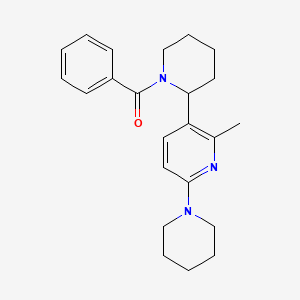
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Imidazol-4-yl)sulfonyl)pipéridin-3-amine est un composé qui présente à la fois des motifs imidazole et pipéridine. L’imidazole est un cycle à cinq chaînons contenant deux atomes d’azote, tandis que la pipéridine est un cycle à six chaînons contenant un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante implique la cyclisation d’amido-nitriles pour former des imidazoles disubstitués . Les conditions réactionnelles sont souvent douces, permettant l’inclusion de divers groupes fonctionnels .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse implique probablement des réactions évolutives telles que la cyclisation et la sulfonylation, qui peuvent être optimisées pour une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
1-((1H-Imidazol-4-yl)sulfonyl)pipéridin-3-amine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le cycle imidazole peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Les cycles imidazole et pipéridine peuvent tous deux subir des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du cycle imidazole peut conduire à la formation de N-oxydes d’imidazole .
Applications de la recherche scientifique
1-((1H-Imidazol-4-yl)sulfonyl)pipéridin-3-amine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l’étude de l’inhibition enzymatique et des interactions protéiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action de la 1-((1H-Imidazol-4-yl)sulfonyl)pipéridin-3-amine implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut interagir avec des ions métalliques et des enzymes, tandis que le groupe pipéridine peut améliorer l’affinité de liaison du composé . Ces interactions peuvent moduler diverses voies biologiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
1-((1H-Imidazol-4-yl)sulfonyl)pipéridin-3-amine est unique en raison de la présence de groupes imidazole et sulfonyle, qui peuvent améliorer sa réactivité chimique et son activité biologique. Cette combinaison de groupes fonctionnels ne se retrouve généralement pas dans les composés similaires, ce qui en fait une cible précieuse pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C8H14N4O2S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-ylsulfonyl)piperidin-3-amine |
InChI |
InChI=1S/C8H14N4O2S/c9-7-2-1-3-12(5-7)15(13,14)8-4-10-6-11-8/h4,6-7H,1-3,5,9H2,(H,10,11) |
Clé InChI |
IAOUGMDDKWHNSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


